molecular formula C6H4BrFO2S B1379804 2-Bromobenzenesulfonyl fluoride CAS No. 1373232-47-3

2-Bromobenzenesulfonyl fluoride

Cat. No.: B1379804
CAS No.: 1373232-47-3
M. Wt: 239.06 g/mol
InChI Key: CVLBPNVZAWKPFN-UHFFFAOYSA-N
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Description

2-Bromobenzenesulfonyl fluoride is an organosulfur compound with the molecular formula C6H4BrFO2S. It is a sulfonyl fluoride derivative, characterized by the presence of a bromine atom attached to the benzene ring and a sulfonyl fluoride group. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .

Biochemical Analysis

Biochemical Properties

2-Bromobenzenesulfonyl fluoride plays a significant role in biochemical reactions, particularly in the inhibition of serine proteases. It interacts with enzymes such as chymotrypsin and trypsin by forming a covalent bond with the serine residue in the active site, thereby inhibiting their activity . This interaction is crucial for studying the mechanisms of enzyme inhibition and for developing potential therapeutic agents.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the activity of certain kinases, leading to alterations in cell signaling pathways . Additionally, this compound can affect gene expression by modifying the activity of transcription factors, thereby influencing cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with specific amino acid residues in proteins. This covalent modification can lead to enzyme inhibition or activation, depending on the target protein . For example, by binding to the serine residue in the active site of serine proteases, this compound inhibits their enzymatic activity, which can have downstream effects on various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and alterations in cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit target enzymes without causing significant toxicity . At higher doses, this compound can induce toxic effects, including cellular apoptosis and tissue damage. These dosage-dependent effects are crucial for determining the therapeutic window and potential side effects of the compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors. It can affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels . For instance, its inhibition of serine proteases can impact protein degradation and turnover, thereby influencing overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect its localization and accumulation in specific cellular compartments. For example, binding to transport proteins can facilitate its entry into cells, while interactions with intracellular proteins can influence its distribution within the cytoplasm and organelles.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . It can be directed to specific compartments or organelles, such as the endoplasmic reticulum or mitochondria, where it exerts its biochemical effects. The localization of this compound within cells is crucial for understanding its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromobenzenesulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of 2-bromobenzenesulfonyl chloride with hydrogen fluoride. The reaction typically occurs under controlled conditions to ensure the proper formation of the sulfonyl fluoride group .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical processes. These processes are designed to optimize yield and purity while minimizing the production of by-products. The use of advanced reaction vessels and precise temperature control are crucial in achieving high-quality production .

Chemical Reactions Analysis

Types of Reactions

2-Bromobenzenesulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reactions with amines can produce sulfonamide derivatives, while reactions with alcohols can yield sulfonate esters .

Scientific Research Applications

2-Bromobenzenesulfonyl fluoride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl derivatives.

    Biology: The compound is employed in the modification of biomolecules, such as proteins and nucleic acids, through click chemistry approaches.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of enzyme inhibitors.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-fluorobenzenesulfonyl fluoride
  • 2-Fluorobenzenesulfonyl fluoride
  • 2,5-Difluorobenzenesulfonyl fluoride

Uniqueness

2-Bromobenzenesulfonyl fluoride is unique due to the presence of both a bromine atom and a sulfonyl fluoride group, which confer distinct reactivity and properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of chemical reactions and applications .

Properties

IUPAC Name

2-bromobenzenesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFO2S/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVLBPNVZAWKPFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501304725
Record name 2-Bromobenzenesulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501304725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373232-47-3
Record name 2-Bromobenzenesulfonyl fluoride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373232-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromobenzenesulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501304725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1373232-47-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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